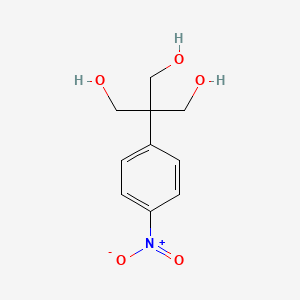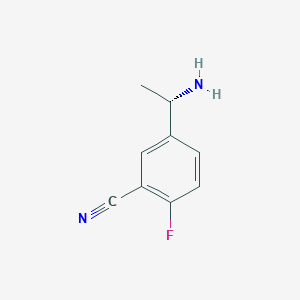
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- is a compound belonging to the class of acridines It is characterized by its unique structure, which includes an acridine core with an amino group at position 9 and an ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One common approach is the reaction of ethylene oxide with ammonia, followed by further reactions to introduce the acridine core and the amino group . This method allows for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at position 9 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar in structure but lacks the ethyl group.
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: A well-known cholinesterase inhibitor used in pharmacological studies.
Tacrine: Another cholinesterase inhibitor with a similar acridine core structure.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
316-86-9 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
N-ethyl-5,6,7,8-tetrahydroacridin-1-amine |
InChI |
InChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3 |
Clé InChI |
DMEGQYPEMFISNA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC2=C1C=C3CCCCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)

![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)







![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)

